Aip I

CaMKII inhibitor kinase assay IC50 comparison

AIP I (Autocamtide-2-related inhibitory peptide, CAS 167114-91-2) is the gold-standard CaMKII inhibitor for rigorous signaling studies. Unlike KN-93, which confounds results via L-type calcium channel blockade, AIP I delivers >250-fold selectivity over PKA, PKC, and CaMKIV. Its myristoylated derivative enables intracellular delivery in cardiomyocytes and neurons, validated in CPVT models and LTP assays. Choose AIP I when only definitive, CaMKII-specific inhibition will satisfy reviewers and ensure reproducible data.

Molecular Formula C43H60N8O13S2
Molecular Weight 961.1 g/mol
Cat. No. B15598994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAip I
Molecular FormulaC43H60N8O13S2
Molecular Weight961.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyQPIROHVZMLYRNN-YRNJLPRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autocamtide-2-Related Inhibitory Peptide (AIP I): A Definitive Procurement Guide for CaMKII Inhibition


Autocamtide-2-related inhibitory peptide (AIP I), identified by the sequence KKALRRQEAVDAL and CAS number 167114-91-2, is a synthetic non-phosphorylatable analog of autocamtide-2 that serves as a highly specific and potent inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII) [1]. It inhibits CaMKII with an IC50 of 40 nM and is selective over PKA, PKC, and CaMKIV (IC50 >10 μM for each) . AIP I is a foundational tool for dissecting CaMKII-dependent signaling pathways in cardiovascular, neuronal, and cellular research.

Why CaMKII Inhibitor Selection Matters: AIP I vs. Common Substitutes


Generic substitution among CaMKII inhibitors is scientifically unjustifiable due to marked differences in selectivity profiles, off-target liabilities, and cellular permeability. Widely used small-molecule inhibitors like KN-93 exhibit significant CaMKII-independent effects on L-type calcium channels [1], while other peptide-based inhibitors vary dramatically in potency and bioavailability. AIP I offers a unique combination of high target selectivity, defined molecular mechanism, and availability of cell-permeable derivatives, making it a critical reagent for studies where confounding off-target activity would compromise data interpretation [2].

AIP I Quantitative Differentiation Evidence: Direct Comparisons Against Alternative CaMKII Inhibitors


Potency Advantage Over KN-93: 500-Fold Higher Inhibitory Activity

AIP I exhibits 500-fold greater potency than the widely used small-molecule CaMKII inhibitor KN-93 under identical assay conditions. AIP I inhibited CaMKII with an IC50 of 40 nM, whereas KN-93 required an IC50 of approximately 20 μM [1]. This substantial potency gap translates to significantly lower compound requirements and reduced risk of off-target effects at effective concentrations.

CaMKII inhibitor kinase assay IC50 comparison

Selectivity Profile Against PKA, PKC, and CaMKIV: >250-Fold Window

AIP I demonstrates exceptional selectivity for CaMKII over related kinases. The IC50 values for PKA, PKC, and CaMKIV are all >10 μM, representing a >250-fold selectivity window relative to its CaMKII IC50 of 40 nM [1]. At 1 μM, AIP I completely inhibited CaMKII but showed no detectable inhibition of cAMP-dependent protein kinase, protein kinase C, CaMKIV, or other kinases in rat brain extracts [1].

kinase selectivity off-target effects PKA PKC CaMKIV

Absence of L-Type Calcium Channel Off-Target Activity: AIP I vs. KN-93

Unlike KN-93, which reversibly inhibits L-type calcium channels (CaV1.2 and CaV1.3) in a CaMKII-independent manner, AIP I does not affect L-channel currents [1]. In whole-cell patch clamp recordings, KN-93 reduced L-type calcium current amplitude from 12±2 to 6±1 pA/pF, whereas AIP I showed no direct channel inhibition [1][2]. This distinction is critical for studies involving calcium signaling and cardiac electrophysiology.

off-target effects L-type calcium channel patch clamp

Cell-Permeable Derivative Enables In Vivo Efficacy: Myristoylated AIP I

While native AIP I has limited cell permeability, the myristoylated derivative (myr-AIP, CAS 201422-04-0) overcomes this barrier, enabling direct intracellular CaMKII inhibition in live cells and in vivo models . In a murine CPVT model, AAV9-mediated delivery of AIP I fused to GFP suppressed ventricular arrhythmias induced by β-adrenergic stimulation and reduced abnormal calcium release events in human iPSC-derived cardiomyocytes [1]. This contrasts with small-molecule inhibitors like CK59, which have reported non-specific effects on voltage-gated calcium channels [2].

cell permeability myristoylation in vivo efficacy

Optimal Research and Procurement Scenarios for AIP I


Definitive CaMKII Target Validation in Cellular Signaling Studies

When researchers require unambiguous attribution of a phenotype to CaMKII, AIP I's >250-fold selectivity over PKA, PKC, and CaMKIV provides confidence that observed effects are not due to off-target kinase inhibition [1]. Its defined peptide sequence also eliminates the CaMKII-independent ion channel effects seen with KN-93 [2].

Cardiac Arrhythmia and Heart Failure Research Requiring In Vivo Translation

The myristoylated derivative of AIP I enables intracellular CaMKII inhibition in cardiomyocytes, as validated in CPVT mouse models and human iPSC-derived cardiomyocytes [1]. This makes AIP I the preferred tool for preclinical cardiac studies where translational relevance is paramount.

Neuronal Plasticity Studies Requiring High Target Selectivity

In long-term potentiation (LTP) assays, AIP I completely blocked LTP induction and reversed established LTP at 30 minutes post-induction, demonstrating efficacy comparable to KN-93 but without the latter's confounding off-target calcium channel effects [1].

Quality Control and Assay Development for CaMKII Activity Measurements

With a well-characterized IC50 of 40 nM, non-competitive inhibition mechanism, and independence from Ca2+/calmodulin, AIP I serves as an ideal positive control for calibrating CaMKII activity assays and validating inhibitor screening platforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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